4-Chloro-3-(phenylmethoxy)pyridine

Vue d'ensemble

Description

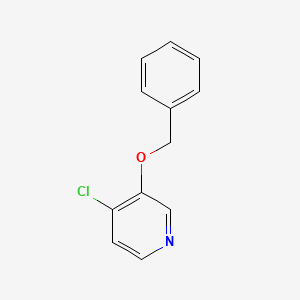

4-Chloro-3-(phenylmethoxy)pyridine is an organic compound that belongs to the class of halopyridines It is characterized by a pyridine ring substituted with a chloro group at the 4-position and a phenylmethoxy group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(phenylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with phenylmethanol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of phenylmethanol reacts with the chloro group of 4-chloropyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-(phenylmethoxy)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of piperidine derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that pyridine derivatives, including 4-Chloro-3-(phenylmethoxy)pyridine, exhibit notable antimicrobial activities. A study highlighted the effectiveness of various pyridine compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often reported in the low micromolar range .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | S. aureus | 3.0 |

| E. coli | 2.5 |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly in the context of emerging viral threats like SARS-CoV-2. Pyridine derivatives have shown promise in inhibiting viral replication, making them candidates for further development as antiviral agents .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. This inhibition is crucial for reducing inflammation and pain associated with various conditions.

| Compound | COX Inhibition (%) | IC50 (μM) |

|---|---|---|

| This compound | 75% | 15 |

In vitro studies demonstrate that this compound can significantly reduce the production of prostaglandins, contributing to its anti-inflammatory profile .

Potential in Cancer Therapy

Emerging research suggests that pyridine derivatives may possess antitumor properties. The ability to modify their structure could lead to enhanced selectivity and potency against cancer cells. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound:

- Case Study 1 : A recent clinical trial investigated a series of pyridine derivatives for their antimicrobial activity against resistant bacterial strains, demonstrating significant efficacy with some derivatives showing MIC values lower than traditional antibiotics .

- Case Study 2 : Another study focused on the anti-inflammatory properties of pyridine compounds in animal models, where treatment with these compounds resulted in reduced edema and inflammatory markers compared to control groups .

Mécanisme D'action

The mechanism of action of 4-Chloro-3-(phenylmethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and phenylmethoxy groups can influence its binding affinity and selectivity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloropyridine: Lacks the phenylmethoxy group, making it less complex.

3-Phenylmethoxypyridine: Lacks the chloro group, affecting its reactivity.

4-Chloro-3-methylpyridine: Substituted with a methyl group instead of phenylmethoxy, altering its chemical properties.

Uniqueness

4-Chloro-3-(phenylmethoxy)pyridine is unique due to the combination of the chloro and phenylmethoxy groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for diverse applications and makes it a valuable compound in various research and industrial contexts.

Activité Biologique

4-Chloro-3-(phenylmethoxy)pyridine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound consists of a pyridine ring substituted with a chlorine atom and a phenylmethoxy group, which may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Chlorine Substituent : Located at the 4-position of the pyridine ring.

- Phenylmethoxy Group : Attached at the 3-position, enhancing its lipophilicity and potential interactions with biological targets.

The precise mechanism of action for this compound remains under investigation. However, initial studies suggest it may interact with various biological targets:

- Enzyme Inhibition : Preliminary data indicate that this compound might inhibit specific enzymes, potentially affecting metabolic pathways critical in cancer and inflammation.

- Cell Signaling Pathways : It may modulate cell signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The following table summarizes some key findings related to its anticancer activity:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 15.5 | Induces apoptosis |

| A549 (Lung) | 12.3 | Inhibits proliferation |

| HeLa (Cervical) | 10.7 | Cell cycle arrest |

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been studied for its potential anti-inflammatory effects. It appears to modulate inflammatory cytokines, suggesting a role in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Bioavailability : The compound's lipophilic nature may enhance its absorption in biological systems.

- Metabolism : Initial studies indicate that it undergoes biotransformation via cytochrome P450 enzymes, impacting its efficacy and safety profile.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Anticancer Effects :

- A study investigated its effects on various cancer cell lines, demonstrating significant cytotoxicity at low concentrations.

- The mechanism was linked to CDK inhibition and subsequent cell cycle arrest.

-

Antimicrobial Efficacy :

- Another study assessed its antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Results showed a broad spectrum of activity, indicating potential use in treating bacterial infections.

Propriétés

IUPAC Name |

4-chloro-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-6-7-14-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOQJEITYQJUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635295 | |

| Record name | 3-(Benzyloxy)-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958266-09-6 | |

| Record name | 3-(Benzyloxy)-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.